molecular formula C17H11F3N4O3 B12400717 c-ABL-IN-3

c-ABL-IN-3

Cat. No.: B12400717
M. Wt: 376.29 g/mol
InChI Key: HWRMOIALGKRORG-UHFFFAOYSA-N
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Description

c-ABL-IN-3 is a small molecule inhibitor that targets the Abelson tyrosine kinase (c-Abl). c-Abl is a non-receptor tyrosine kinase involved in various cellular processes, including cell differentiation, division, adhesion, and stress response. The inhibition of c-Abl has been explored for therapeutic applications, particularly in cancer treatment, due to its role in the pathogenesis of chronic myeloid leukemia and other malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of c-ABL-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve:

    Formation of the core structure: This step often includes the construction of a heterocyclic core, which serves as the backbone of the molecule.

    Functionalization: Introduction of various functional groups to enhance the binding affinity and specificity towards c-Abl.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

c-ABL-IN-3 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

c-ABL-IN-3 has a wide range of scientific research applications:

Mechanism of Action

c-ABL-IN-3 exerts its effects by binding to the ATP-binding site of the c-Abl kinase domain, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling pathways involved in cell proliferation and survival. The molecular targets include various proteins involved in cell cycle regulation, apoptosis, and DNA repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of c-ABL-IN-3

This compound is unique due to its high specificity for c-Abl and its ability to overcome resistance mechanisms that limit the efficacy of other inhibitors. Its distinct chemical structure allows for better binding affinity and selectivity, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C17H11F3N4O3

Molecular Weight

376.29 g/mol

IUPAC Name

6-oxo-1-pyrimidin-5-yl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H11F3N4O3/c18-17(19,20)27-14-4-2-12(3-5-14)23-16(26)11-1-6-15(25)24(9-11)13-7-21-10-22-8-13/h1-10H,(H,23,26)

InChI Key

HWRMOIALGKRORG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CN(C(=O)C=C2)C3=CN=CN=C3)OC(F)(F)F

Origin of Product

United States

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